molecular formula C35H28O10 B600443 Hinokiflavone pentamethyl ether CAS No. 19202-39-2

Hinokiflavone pentamethyl ether

Cat. No.: B600443
CAS No.: 19202-39-2
M. Wt: 608.6 g/mol
InChI Key: XROHGCOOASGHPU-UHFFFAOYSA-N
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Description

Hinokiflavone (HNK) is a C–O–C-type biflavonoid composed of two apigenin units linked via an ether bond (8→2'' linkage) . It is primarily isolated from Selaginella species and exhibits significant anticancer properties, including anti-proliferative and anti-metastatic activities . HNK modulates key signaling pathways such as ERK1-2/p38/NFκB and inhibits matrix metalloproteinases (MMP-2 and MMP-9), critical for tumor invasion . Additionally, HNK acts as a rare natural inhibitor of SENP1, a SUMO-specific protease involved in pre-mRNA splicing regulation, positioning it as a promising scaffold for synthetic anticancer drug design .

Properties

CAS No.

19202-39-2

Molecular Formula

C35H28O10

Molecular Weight

608.6 g/mol

IUPAC Name

6-[4-(5,7-dimethoxy-4-oxochromen-2-yl)phenoxy]-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C35H28O10/c1-38-21-10-6-19(7-11-21)27-17-25(37)33-30(45-27)18-31(41-4)34(35(33)42-5)43-22-12-8-20(9-13-22)26-16-24(36)32-28(40-3)14-23(39-2)15-29(32)44-26/h6-18H,1-5H3

InChI Key

XROHGCOOASGHPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC4=CC=C(C=C4)C5=CC(=O)C6=C(O5)C=C(C=C6OC)OC)OC

Synonyms

Penta-O-methylhinokiflavone;  6-[4-(5,7-Dimethoxy-4-oxo-4H-1-benzopyran-2-yl)phenoxy]-5,7-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hinokiflavone pentamethyl ether typically involves the methylation of hinokiflavone. This can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or acetone under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes using continuous flow reactors to ensure consistent product quality and yield. Advanced techniques such as high-performance liquid chromatography and microwave-assisted synthesis can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Hinokiflavone pentamethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hinokiflavone pentamethyl ether has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of hinokiflavone pentamethyl ether involves several molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Classification of Biflavonoids

Biflavonoids are categorized into two groups based on their interflavonoid linkages:

  • C–C-Type : Amentoflavone, robustaflavone, and agathisflavone (e.g., linked via 8→3' or 8→6 bonds).
  • C–O–C-Type : HNK, ochnaflavone, and delicaflavone (ether-bonded).
Table 1: Key Structural and Functional Differences
Compound Linkage Type Methylation Status Cytotoxicity (IC₅₀)* Key Mechanisms
Hinokiflavone (HNK) C–O–C Unmethylated 8.2 µM SENP1 inhibition, MMP-9 binding
Amentoflavone C–C Unmethylated >50 µM Weak ERK modulation
Volkensiflavone C–O–C Hexamethyl ether 12.4 µM Reduced solubility, moderate SENP1 inhibition
Quercetin pentamethyl ether Monomeric Pentamethyl 15.6 µM Adipocyte differentiation modulation

*Cytotoxicity data from human hepatocellular carcinoma cell lines .

Mechanistic Differentiation

  • C–O–C vs. C–C Linkages: The ether bond in HNK enhances conformational flexibility, enabling direct binding to MMP-9 and SENP1, whereas C–C-linked biflavonoids (e.g., amentoflavone) exhibit weaker interactions with these targets .
  • Methylation Effects: HNK Derivatives: Methylation (e.g., pentamethyl or hexamethyl ethers) improves lipophilicity and bioavailability but may reduce binding affinity to hydrophilic targets like MMP-9 . Quercetin Pentamethyl Ether: Unlike HNK, this monomeric flavone modulates transcriptional factors in adipogenesis, highlighting the functional divergence induced by methylation patterns .

Cytotoxicity and Therapeutic Potential

  • HNK: Demonstrates potent cytotoxicity (IC₅₀ = 8.2 µM) against hepatocellular carcinoma, outperforming most C–C-type biflavonoids .
  • Methylated Analogues : Volkensiflavone hexamethyl ether (IC₅₀ = 12.4 µM) and quercetin pentamethyl ether (IC₅₀ = 15.6 µM) show reduced potency compared to HNK, suggesting that excessive methylation may hinder target engagement .

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